molecular formula C21H21Cl2N3O2 B2574947 3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-05-9

3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2574947
CAS No.: 1021100-05-9
M. Wt: 418.32
InChI Key: HJZHYIFEZCHXLL-UHFFFAOYSA-N
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Description

3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a spiro compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities Spiro compounds are characterized by a bicyclic structure where two rings are connected through a single atom, in this case, a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves a multicomponent reaction. One common method includes the reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide, followed by the synthesis of Schiff base with a variety of aldehydes . The reaction conditions often involve microwave-assisted synthesis, which has been shown to be superior to conventional methods in terms of time efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as the delta opioid receptor . The compound binds to the receptor and modulates its activity, leading to downstream effects on cellular signaling pathways. This interaction can result in various pharmacological effects, including analgesia and modulation of mood.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorophenyl groups may enhance its binding affinity to certain biological targets and contribute to its overall pharmacological profile.

Properties

IUPAC Name

3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O2/c22-17-5-1-15(2-6-17)13-25-11-9-21(10-12-25)19(27)26(20(28)24-21)14-16-3-7-18(23)8-4-16/h1-8H,9-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZHYIFEZCHXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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